molecular formula C16H23FN2O4S B5133121 4-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-piperidin-1-ylsulfonylbenzamide

4-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B5133121
M. Wt: 358.4 g/mol
InChI Key: BJKXXWWTSRNONE-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-piperidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a hydroxy group, a piperidine ring, and a sulfonyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.

    Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the fluorine atom may result in various substituted derivatives.

Scientific Research Applications

4-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-piperidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing cellular pathways by altering the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Lacks the piperidine and sulfonyl groups, resulting in different chemical properties and biological activities.

    N-(1-hydroxy-2-methylpropan-2-yl)-3-piperidin-1-ylsulfonylbenzamide: Lacks the fluorine atom, which may affect its reactivity and interactions with molecular targets.

Uniqueness

4-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-piperidin-1-ylsulfonylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S/c1-16(2,11-20)18-15(21)12-6-7-13(17)14(10-12)24(22,23)19-8-4-3-5-9-19/h6-7,10,20H,3-5,8-9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKXXWWTSRNONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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